2-(3-氟苯氧基)-2-甲基丙酸

描述

2-(3-fluorophenoxy)-2-methylpropanoic acid is a chemical compound that is not directly discussed in the provided papers. However, its structure suggests that it is a fluorinated aromatic compound with potential applications in pharmaceuticals and material science due to the presence of fluorine, which can enhance lipophilicity and bioavailability .

Synthesis Analysis

The synthesis of related fluorinated compounds has been explored in various studies. For instance, the synthesis of optically active 2-fluoropropanoic acid and its analogs has been achieved with high enantiomeric purity, which could be relevant for the synthesis of 2-(3-fluorophenoxy)-2-methylpropanoic acid . Additionally, the preparation of trifluoromethylated arylpropanoic acids has been reported using Friedel-Crafts alkylation, a method that could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various techniques. For example, the crystal and molecular structures of N-methyl-2-phenoxy-1,3,2-oxazaphosphorinan-2-thione have been elucidated, which provides insights into the potential molecular geometry of 2-(3-fluorophenoxy)-2-methylpropanoic acid . The importance of molecular structure in determining the properties and reactivity of such compounds is well recognized.

Chemical Reactions Analysis

The reactivity of fluorinated compounds is often unique due to the presence of fluorine. For instance, the stereoselective fluorination of diastereoisomeric esters has been described, which could be relevant to the chemical reactions that 2-(3-fluorophenoxy)-2-methylpropanoic acid might undergo . The synthesis and reactions of fluorinated esters have been explored, indicating the potential for diverse reactivity patterns .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are influenced by the presence of fluorine atoms. The synthesis of 2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol, a structurally related compound, has been reported, and its crystal structure analyzed, which could provide insights into the physical properties of 2-(3-fluorophenoxy)-2-methylpropanoic acid . The enantioselective synthesis of 3-hydroxy-2-methylpropanoic acid esters, which are structurally similar, has been achieved, and these building blocks are known for their utility in the synthetic community .

科学研究应用

DNA 碱基和抗癌药物的分解代谢: Gani, Hitchcock, 和 Young (1985) 的一项研究探索了 DNA 碱基胸腺嘧啶和抗癌药物 5-氟尿嘧啶分解代谢的立体化学。他们合成了相关化合物,包括 (2S)-3-氨基-2-甲基丙酸,以提供显示分解代谢过程的检测方法,表明在理解和靶向癌细胞代谢方面具有潜在应用 (Gani, Hitchcock, & Young, 1985).

生热作用和棕色脂肪组织激活: Howe, Rao, Holloway, 和 Stribling (1992) 发现了棕色脂肪组织和生热作用的选择性 β3-肾上腺素能激动剂。他们研究了包括苯氧异丙胺衍生物在内的化合物,以了解它们通过刺激代谢率治疗肥胖的潜力 (Howe, Rao, Holloway, & Stribling, 1992).

氟化聚羟基链烷酸酯的合成和性质: Takagi, Yasuda, Maehara, 和 Yamane (2004) 研究了具有氟化苯氧基侧基的聚羟基链烷酸酯 (PHA) 的微生物合成。他们使用各种氟苯氧基烷酸作为碳源,证明了氟原子对 PHA 物理性质的影响,这对于材料科学应用可能具有重要意义 (Takagi, Yasuda, Maehara, & Yamane, 2004).

C-H 键的交叉偶联: Wan, Dastbaravardeh, Li, 和 Yu (2013) 开发了一种使用腈模板对苯酚衍生物(包括 3-苯基丙酸)进行间位 C-H 芳基化和甲基化的方法。这项研究可能与合成化学和药物制造有关 (Wan, Dastbaravardeh, Li, & Yu, 2013).

用于肿瘤成像的氟化氨基酸的合成和评价: McConathy, Martarello, Malveaux, Camp, Simpson, Simpson, Bowers, Olson, 和 Goodman (2002) 合成了和评价了 α-氨基异丁酸的氟化类似物,用于使用 PET 扫描进行肿瘤成像。放射性标记化合物显示出作为检测肿瘤的显像剂的希望 (McConathy 等人,2002).

未来方向

属性

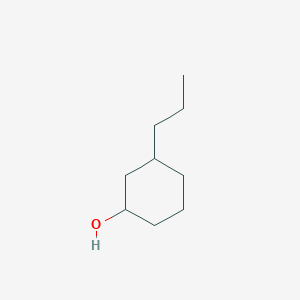

IUPAC Name |

2-(3-fluorophenoxy)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO3/c1-10(2,9(12)13)14-8-5-3-4-7(11)6-8/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNHXSYGZWLWWFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50624119 | |

| Record name | 2-(3-Fluorophenoxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-fluorophenoxy)-2-methylPropanoic acid | |

CAS RN |

605680-36-2 | |

| Record name | 2-(3-Fluorophenoxy)-2-methylpropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=605680-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Fluorophenoxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Pyrrolo[3,4-c]pyridin-3(2H)-one](/img/structure/B1321901.png)